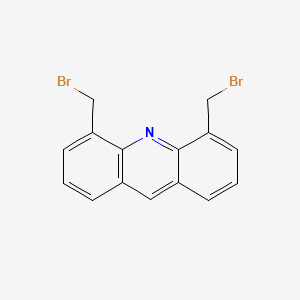

4,5-Bis(bromomethyl)acridine

描述

4,5-Bis(bromomethyl)acridine is a chemical compound known for its dual properties of DNA alkylation and intercalation.

准备方法

The synthesis of 4,5-Bis(bromomethyl)acridine typically involves the bromomethylation of acridine derivatives. One common method includes the reaction of acridine with formaldehyde and hydrobromic acid under controlled conditions to introduce bromomethyl groups at the 4 and 5 positions of the acridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

Substitution Reactions

The bromomethyl groups undergo nucleophilic substitution with various reagents, enabling functionalization for diverse applications:

Reactions with Amines

4,5-Bis(bromomethyl)acridine reacts with primary amines to form secondary amines, which are intermediates for macrocyclic compounds. For example:

-

Reaction with ethylenediamine derivatives yields macrocyclic ligands for metal-ion sensing .

-

N-Alkylation with benzimidazole derivatives produces compounds like ABE (3,3′-(acridine-4,5-diylbis(methylene))bis(1-(2-ethoxy-2-oxoethyl)benzimidazol-3-ium) dibromide salt), which show neuroprotective properties .

Reactions with Thiols

-

Treatment with in situ-generated PhS⁻ (phenylthiolate) replaces bromine atoms with phenylthio groups, forming 4,5-bis(phenylthiomethyl)acridine. This ligand coordinates with silver(I) to form complexes with Ag–S bond distances of 2.48–2.57 Å .

Macrocyclization Reactions

The compound is pivotal in synthesizing macrocyclic hosts for optochemical sensing. Key steps include:

| BMME (eq.) | Temp. (°C) | Time (h) | Purification Method | Yield (%) |

|---|---|---|---|---|

| 4 | 65 | 48 | Crystallization | 79 |

| 4 | 65 | 48 | Chromatography | 55 |

| 6 | 65 | 48 | Crystallization | 37 |

-

Host Synthesis :

Macrocyclic crown ethers derived from this compound selectively bind Zn²⁺ and Cd²⁺, with fluorescence quenching efficiencies up to 90% .

Anticancer and Neuroprotective Agents

-

AIM4 : A carboxyl-substituted derivative inhibits TDP-43 aggregation (implicated in ALS) by 76% at 1:10 molar ratios (protein:compound) .

-

Cytotoxic Derivatives : N-Alkylated acridines exhibit IC₅₀ values as low as 2 nM against leukemia cell lines .

Fluorescent Sensors

Macrocyclic complexes with Zn²⁺ and Cd²⁺ show emission maxima at 450–470 nm, enabling environmental and biological monitoring .

Mechanistic Insights

-

Substitution Kinetics : Reactions proceed via SN2 mechanisms, with steric hindrance from the acridine core influencing reaction rates .

-

DNA Interaction : Derivatives alkylate DNA bases and intercalate between strands, disrupting replication .

Comparative Reactivity

Derivatives with varying substituents exhibit distinct activities:

| Derivative | Substituent | Key Property |

|---|---|---|

| 4,5-Bis(bromomethyl) | Br | High electrophilicity |

| AIM4 | -CH₂COOH | TDP-43 inhibition (76%) |

| ABE | -CH₂-benzimidazole | Microglia polarization modulation |

科学研究应用

Anticancer Activity

One of the primary applications of 4,5-bis(bromomethyl)acridine is its potential as an anticancer agent. It has been shown to intercalate into DNA and facilitate interstrand crosslinking, which can lead to cytotoxic effects in cancer cells. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human T-cell leukemia cell lines (CCRF-HSB-2), suggesting its potential as a chemotherapeutic agent .

Antileishmanial Properties

Research indicates that derivatives of this compound possess antileishmanial activities. In comparative studies with mono-substituted acridines, di-substituted variants showed enhanced specificity for Leishmania parasites, highlighting their potential for developing new treatments for leishmaniasis .

ALS Treatment Research

Recent investigations into acridine derivatives have identified their ability to inhibit TDP-43 aggregation, a pathological hallmark in amyotrophic lateral sclerosis (ALS). Specifically, compounds similar to this compound have demonstrated efficacy in reducing TDP-43 aggregation in cellular models, positioning them as promising candidates for further therapeutic research in neurodegenerative diseases .

Fluorescent Sensors

The unique properties of this compound make it a valuable component in the development of fluorescent sensors for metal ions such as Zn²⁺ and Cd²⁺. Its acridine backbone allows for selective detection through fluorescence spectroscopy, which can be utilized in environmental monitoring and biological assays .

Macrocyclic Compounds

This compound serves as a precursor for synthesizing macrocyclic structures that can act as chemosensors or ion traps. The flexibility provided by the bromomethyl groups allows for the formation of stable complexes with various metal ions, enhancing the functionality of these materials in sensing applications .

Data Summary

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anticancer | DNA intercalation | Cytotoxicity observed in CCRF-HSB-2 cell line |

| Antileishmanial | Treatment development | Enhanced specificity against Leishmania parasites |

| Neurodegenerative Diseases | ALS treatment research | Inhibition of TDP-43 aggregation |

| Material Science | Fluorescent sensors | Selective detection of Zn²⁺ and Cd²⁺ |

| Macrocyclic Compounds | Chemosensors | Formation of stable complexes with metal ions |

作用机制

The mechanism of action of 4,5-Bis(bromomethyl)acridine involves its ability to alkylate DNA bases and intercalate between DNA strands. This dual action disrupts DNA replication and transcription, leading to cell death. The compound targets DNA directly, forming covalent bonds with DNA bases and inserting itself between base pairs, which prevents proper DNA function .

相似化合物的比较

4,5-Bis(bromomethyl)acridine can be compared with other bromomethyl-substituted acridines such as:

- 1,8-Bis(bromomethyl)acridine

- 2,7-Bis(bromomethyl)acridine

- 2-(bromomethyl)-7-methylacridine

- 2,7-Dimethylacridine

These compounds share similar DNA crosslinking and intercalation properties but differ in their specific activities and mutagenic potentials. For example, 1,8-Bis(bromomethyl)acridine and 2,7-Bis(bromomethyl)acridine exhibit similar interstrand crosslinking activities, while 2,7-Dimethylacridine shows lower mutagenic activity .

生物活性

The compound 4,5-Bis(bromomethyl)acridine is a member of the acridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving bromination of acridine derivatives. The bromomethyl groups at positions 4 and 5 enhance the compound's reactivity, making it a versatile precursor for further modifications and functionalization.

Anticancer Properties

Numerous studies have demonstrated the potential of acridine derivatives, including this compound, as anticancer agents . For instance:

- Topoisomerase Inhibition : Acridine derivatives have been shown to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair. A study indicated that certain derivatives reduced the clonogenic ability of A549 lung cancer cells by up to 74% , suggesting significant anticancer potential through inhibition of these enzymes .

- Cytotoxicity : In vitro cytotoxicity assays revealed that compounds derived from 4-(bromomethyl)acridine exhibited notable activity against several cancer cell lines, including murine L1210 leukemia and human A549 cells. Some derivatives showed IC50 values as low as 2 nM , indicating potent cytotoxic effects .

Neuroprotective Effects

Recent research has also explored the neuroprotective properties of acridine derivatives against protein aggregation associated with neurodegenerative diseases:

- TDP-43 Aggregation Inhibition : A derivative containing similar side chains at positions 4 and 5 was found to significantly inhibit TDP-43 aggregation in vitro, a process implicated in amyotrophic lateral sclerosis (ALS). The compound AIM4 demonstrated a concentration-dependent decrease in aggregation, highlighting its potential as a lead molecule for therapeutic development .

Case Studies

- Acridine N-Acylhydrazone Derivatives :

- Polyacridinic Derivatives :

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Bis(bromomethyl)acridine, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- Direct bromination : Reacting acridine derivatives with bromomethyl methyl ether in concentrated sulfuric acid, which facilitates electrophilic substitution at the 4,5-positions .

- Optimized computational synthesis : Using density functional theory (DFT) at the B3LYP-D3/def2-TZVPP level to predict reaction pathways and intermediates, ensuring regioselectivity .

- Key Considerations : Yield optimization depends on stoichiometry, temperature control (e.g., avoiding side reactions like over-bromination), and purification via column chromatography or recrystallization.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- Structural verification : Use H/C NMR to confirm bromomethyl group positions and purity. Mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and spatial arrangement, critical for ligand design in coordination chemistry .

- Safety Note : Handle with inert atmosphere techniques due to moisture sensitivity and corrosivity (inferred from analogous brominated compounds) .

Advanced Research Questions

Q. How can this compound be utilized to design metal complexes for catalytic or materials science applications?

- Methodology :

- Ligand functionalization : React bromomethyl groups with phosphines (e.g., PHiPr) to generate bis-phosphine ligands (e.g., 4,5-Bis(diphenylphosphino)acridine), which coordinate to metals like Pt, W, or Re for catalytic studies .

- Characterization : Cyclic voltammetry and infrared spectroscopy assess redox behavior and CO stretching frequencies in metal carbonyl complexes .

- Research Gap : Explore unexplored metals (e.g., Ru or Ir) for novel catalytic activity in hydrogenation or C–H activation.

Q. What experimental strategies validate the anti-aggregation activity of this compound derivatives in neurodegenerative disease models?

- Methodology :

- In vitro assays : Use Thioflavin T fluorescence or turbidity assays to monitor TDP-43 amyloid aggregation inhibition. Compare derivatives like AIM4 ([4,5-bis{(N-carboxy methyl imidazolium)methyl}acridine] dibromide) for structure-activity relationships .

- Yeast models : Express human TDP-43 in Saccharomyces cerevisiae to quantify cytoplasmic inclusion reduction via fluorescence microscopy .

- Data Contradictions : Address discrepancies in IC values between studies by standardizing buffer conditions and protein concentrations.

Q. How do computational methods elucidate the mechanistic role of this compound in supramolecular interactions?

- Methodology :

- DFT calculations : Model charge transfer and orbital interactions in host-guest systems (e.g., with Zn or Cd) to explain fluorescence quenching or enhancement .

- NBO analysis : Identify hyperconjugative effects influencing stability in metal-organic frameworks (MOFs) or coordination polymers .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported synthetic yields or byproduct profiles for this compound?

- Methodology :

- Side-product analysis : Use LC-MS or GC-MS to detect impurities (e.g., mono-brominated analogs or oxidation products) arising from incomplete reactions or acidic degradation .

- Reproducibility protocols : Document solvent purity, reaction vessel inertness, and moisture exclusion rigorously to minimize variability .

Q. What strategies mitigate challenges in handling this compound due to its reactivity and toxicity?

- Methodology :

- Safety protocols : Employ gloveboxes or Schlenk lines for air-sensitive reactions. Use PPE (nitrile gloves, goggles) and fume hoods to prevent skin/eye exposure (analogous to bromobenzyl chloride handling) .

- Stability testing : Monitor decomposition under varying temperatures and humidity via TGA/DSC to establish safe storage conditions (-20°C under argon) .

Q. Future Directions

Q. What unexplored applications exist for this compound in emerging research fields?

- Proposals :

属性

IUPAC Name |

4,5-bis(bromomethyl)acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2N/c16-8-12-5-1-3-10-7-11-4-2-6-13(9-17)15(11)18-14(10)12/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXLPHROGIDRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C(=CC=C3)CBr)N=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457107 | |

| Record name | 4,5-bis(bromomethyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643742-28-3 | |

| Record name | 4,5-bis(bromomethyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。